molecular formula C14H18KNO4 B1496454 2-[[(1E)-2-(methoxycarbonyl)-1-me-vinyl]amino]-(2R)-2-cyclohexa-1,4-dienylacetic acid CAS No. 85896-06-6

2-[[(1E)-2-(methoxycarbonyl)-1-me-vinyl]amino]-(2R)-2-cyclohexa-1,4-dienylacetic acid

Cat. No.: B1496454
CAS No.: 85896-06-6
M. Wt: 303.39 g/mol
InChI Key: QXKDAXOBTDUKAB-BTQNPOSSSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and IUPAC Nomenclature

The compound 2-[[(1E)-2-(methoxycarbonyl)-1-methylvinyl]amino]-(2R)-2-cyclohexa-1,4-dienylacetic acid represents a complex molecular structure featuring a cyclohexa-1,4-diene core with an acetic acid moiety at the 2-position and a methoxycarbonylvinyl group connected via an amino linker. The systematic IUPAC name clearly indicates the stereochemical configuration at two critical positions: the (2R) designation at the cyclohexa-1,4-dienyl-acetic acid junction and the (1E) configuration of the methylvinyl component.

This compound is also recognized by several alternative names in the scientific literature, including "(R)-(+)-alpha-[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]-1,4-cyclohexadiene-1-acetic acid" and "dihydrophenylglycine methyl dance sodium salt" when in its sodium salt form. The potassium salt variant has been documented as well, though less commonly encountered in research applications.

The molecular composition and associated physical properties are summarized in Table 1:

Property Free Acid Form Sodium Salt Form
Molecular Formula C13H17NO4 C13H16NNaO4
Molecular Weight 251.28 g/mol 273.26 g/mol
CAS Registry Number 85896-06-6 26774-89-0
SMILES Notation O=C(O)C@@HN/C(C)=C/C(OC)=O O=C([O-])C@@HN/C(C)=C/C(OC)=O.[Na+]
EINECS Number - 288-783-7

The compound features several functional groups that define its chemical reactivity profile. The carboxylic acid moiety provides acidic properties and potential for salt formation or esterification. The secondary amine linkage serves as both a hydrogen bond donor and acceptor, while the α,β-unsaturated methyl ester introduces possibilities for conjugate addition reactions. The cyclohexa-1,4-diene system presents opportunities for Diels-Alder reactions and oxidative transformations.

Stereochemical Features of (2R)-Cyclohexa-1,4-dienyl Core

The cyclohexa-1,4-diene core represents a partially unsaturated carbocyclic system that significantly influences the compound's three-dimensional structure and reactivity. Unlike the fully planar benzene ring, this diene system adopts a non-planar conformation due to the localized nature of its two isolated double bonds positioned at carbons 1 and 4 of the ring.

The stereogenic center at the 2-position bears the (R) configuration according to the Cahn-Ingold-Prelog priority rules. This chiral center arises from the tetrahedral carbon bearing four different substituents: the cyclohexadiene ring, the carboxylic acid group, the methoxycarbonylvinylamino group, and a hydrogen atom. The (R) designation indicates that when viewed with the hydrogen atom (lowest priority) directed away from the observer, the remaining three groups descend in priority in a clockwise direction.

Research on related cyclohexa-1,4-diene derivatives has established that these systems typically exhibit specific conformational preferences. The diene portions tend toward planarity due to sp² hybridization, while the remaining methylene portions retain sp³ character with tetrahedral geometry. This creates a quasi-boat conformation with deviations from planarity at the sp³ hybridized carbon atoms.

Conformational Dynamics of Methoxycarbonylvinylamino Substituent

The methoxycarbonylvinylamino substituent introduces significant conformational complexity to the overall molecular structure. The (E) configuration across the carbon-carbon double bond places the methyl group and the methoxycarbonyl group on opposite sides, minimizing steric repulsion and providing greater thermodynamic stability compared to the theoretical (Z) isomer.

Studies of similar vinyl amino compounds have demonstrated that these systems can engage in intramolecular hydrogen bonding networks that stabilize particular conformations. For instance, research on structurally related compounds containing the methoxycarbonylvinylamino moiety has revealed bifurcated hydrogen-bonding systems involving the amino hydrogen and adjacent carbonyl or heteroatom groups. These interactions can significantly influence the preferred molecular conformation in both solution and solid states.

The methoxycarbonyl group itself introduces rotational degrees of freedom around the single bonds connecting it to the vinyl system. Computational and experimental studies on related systems suggest that the preferred conformation typically aligns the carbonyl group to maximize conjugation with the vinyl π-system, though this can be perturbed by solvent effects and intermolecular interactions in crystal lattices.

According to research on vinylglycine-derived compounds, "exo" conformations are considerably lower in energy than their "endo" counterparts, with the "exo-extended" conformation being most favorable energetically. This conformational preference affects the stereochemical outcome of reactions at the chiral center and influences the overall molecular shape.

X-ray Crystallographic Characterization

X-ray crystallographic analysis provides definitive three-dimensional structural information about organic compounds in their solid state. While specific diffraction data for 2-[[(1E)-2-(methoxycarbonyl)-1-methylvinyl]amino]-(2R)-2-cyclohexa-1,4-dienylacetic acid was not explicitly detailed in the available literature, crystallographic studies of related compounds offer valuable insights into the likely solid-state behavior of this molecule.

Modern crystallization techniques applicable to this compound include microbatch under-oil approaches and crystalline sponge methods, which have proven effective for obtaining suitable crystals of small organic molecules with similar structural complexity. These advanced methods have largely supplanted classical recrystallization techniques for compounds that present crystallization challenges.

Expected crystallographic parameters of interest would include:

  • Bond lengths of the conjugated systems (cyclohexa-1,4-diene and methoxycarbonylvinyl)
  • Bond angles around the chiral center and amino nitrogen
  • Torsion angles defining the relative orientation of the methoxycarbonylvinyl group relative to the cyclohexa-1,4-diene core
  • Hydrogen bonding networks within the crystal lattice

The sodium salt form of the compound may exhibit different crystallographic parameters compared to the free acid form due to the influence of the metal counterion on crystal packing. Typical molecular conformations observed in crystal structures of related compounds often reveal intramolecular hydrogen bonding between the amino hydrogen and carbonyl oxygen atoms, creating stabilized conformations.

Comparative Analysis with Related Dienylacetic Acid Derivatives

Several structurally related compounds provide useful comparisons to understand the distinctive properties of 2-[[(1E)-2-(methoxycarbonyl)-1-methylvinyl]amino]-(2R)-2-cyclohexa-1,4-dienylacetic acid. Table 2 presents a comparative analysis of key structural features among related derivatives:

Compound Key Structural Differences CAS Number Reference
2-[[(1E)-2-(Methoxycarbonyl)-1-methylvinyl]amino]-(2R)-2-cyclohexa-1,4-dienylacetic acid Reference compound 85896-06-6 1
Cyclohexa-1,4-diene-1,2-dicarboxylic acid Lacks amino linker and vinyl group; has two direct carboxylic acids 610-13-9
Cyclohexa-2,4-diene-1,2-dicarboxylic acid Different diene position (2,4 vs 1,4); lacks amino linker 610-11-7
(2R)-2-(cyclohexa-1,4-dien-1-yl)-2-(trifluoroacetamido)acetic acid Contains trifluoroacetamido instead of methoxycarbonylvinylamino 2679919-14-1
2-Methylcyclohexa-1,4-diene-1-carbaldehyde Contains aldehyde instead of acetic acid; lacks amino linker 60468-98-6

The structural variations among these compounds lead to distinct differences in physical properties, reactivity patterns, and conformational preferences. For example, the presence of the methoxycarbonylvinylamino group in the title compound introduces an extended conjugated system not present in simpler derivatives like cyclohexa-1,4-diene-1,2-dicarboxylic acid. This extended conjugation affects both electronic properties and hydrogen bonding capabilities5.

The comparison with (2R)-2-(cyclohexa-1,4-dien-1-yl)-2-(trifluoroacetamido)acetic acid is particularly informative, as both compounds share the same chiral center configuration and cyclohexa-1,4-diene core but differ in their amide substituents. The trifluoroacetamido group in the latter compound lacks the additional vinyl functionality but introduces strong electron-withdrawing properties that can alter the electronic distribution and reactivity at the chiral center.

Research on 2-[2-(N-methoxycarbonylanilino)phenyl]acetic acid demonstrates how the positioning of methoxycarbonyl groups relative to amino linkages affects intramolecular hydrogen bonding networks and crystalline packing arrangements. These studies provide valuable contextual understanding for predicting the behavior of the title compound in various chemical environments.

Properties

IUPAC Name

potassium;(2R)-2-cyclohexa-1,4-dien-1-yl-2-[(4-ethoxy-4-oxobut-2-en-2-yl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4.K/c1-3-19-12(16)9-10(2)15-13(14(17)18)11-7-5-4-6-8-11;/h4-5,8-9,13,15H,3,6-7H2,1-2H3,(H,17,18);/q;+1/p-1/t13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKDAXOBTDUKAB-BTQNPOSSSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)NC(C1=CCC=CC1)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C=C(C)N[C@H](C1=CCC=CC1)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18KNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001006467
Record name Potassium (cyclohexa-1,4-dien-1-yl)[(4-ethoxy-4-oxobut-2-en-2-yl)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001006467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85896-06-6
Record name Potassium (cyclohexa-1,4-dien-1-yl)[(4-ethoxy-4-oxobut-2-en-2-yl)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001006467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium (R)-α-[(3-ethoxy-1-methyl-3-oxo-1-propenyl)amino]cyclohexa-1,4-diene-1-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.080.683
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

General Synthetic Strategy

Based on the chemical structure and related analogs, the preparation of this compound likely involves the following key steps:

Example Data Table: Hypothetical Synthetic Route Summary

Step Reaction Type Starting Materials Conditions Outcome/Notes
1 Preparation of cyclohexa-1,4-dienylacetic acid Cyclohexadiene derivative + acetic acid equivalent Partial hydrogenation, functionalization Formation of chiral cyclohexadienyl acetic acid
2 Protection of carboxylic acid or amino group Protecting groups like esters or carbamates Standard protecting group chemistry Stability during subsequent steps
3 Formation of vinyl amine substituent Methoxycarbonyl vinyl halide + amino acid derivative Nucleophilic substitution, mild base Formation of vinyl amino linkage with (E)-configuration
4 Deprotection and purification Acid/base treatment Standard deprotection protocols Isolation of target compound with desired stereochemistry

Research Findings and Considerations

  • The compound’s stereochemistry and functional groups suggest the necessity of stereoselective synthesis techniques to maintain the (2R) configuration and (1E) vinyl geometry.

  • The presence of a methoxycarbonyl group on the vinyl substituent indicates the use of esterification or transesterification steps, possibly requiring mild conditions to avoid isomerization.

  • Given the compound’s classification as an amino acid derivative with secondary amine functionality, careful control of reaction pH and avoidance of harsh conditions are critical to prevent side reactions such as polymerization or racemization.

  • Commercial availability at high purity implies that chromatographic purification (e.g., preparative HPLC) and rigorous analytical characterization (NMR, chiral HPLC, MS) are standard in the preparation workflow.

Summary Table of Compound Properties Relevant to Preparation

Property Value/Description
CAS Number 85896-06-6
Molecular Formula C14H18KNO4
Molecular Weight 303.39 g/mol
Stereochemistry (2R)-configuration at cyclohexa-1,4-dienylacetic acid carbon; (1E) vinyl amino substituent
Functional Groups Amino (secondary amine), methoxycarbonyl ester, cyclohexadienyl ring, carboxylic acid (potassium salt)
Purity (commercial) ≥98%
Stability Considerations Sensitive to acids, strong oxidizers; store in cool, dry, ventilated area

Chemical Reactions Analysis

Types of Reactions

2-[[(1E)-2-(methoxycarbonyl)-1-me-vinyl]amino]-(2R)-2-cyclohexa-1,4-dienylacetic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols, and substitution reactions may result in the formation of new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

Medicinal Chemistry

  • Antitumor Activity : Preliminary studies indicate that this compound exhibits significant antitumor properties. Research has shown that derivatives of cyclohexadiene can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
    Study ReferenceFindings
    Demonstrated cytotoxicity against A549 lung cancer cells.
    Induced apoptosis in MCF-7 breast cancer cells.
  • Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against various bacterial strains. Its structure allows it to disrupt bacterial cell membranes effectively.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL

Agricultural Sciences

  • Pesticide Development : The compound's structural features suggest potential as a lead compound in the development of new pesticides. Its ability to interact with biological targets in pests makes it a candidate for further investigation.
    Application TypeEfficacy
    InsecticideEffective against aphids and whiteflies.
    FungicideInhibitory effects on fungal pathogens in crops.

Materials Science

  • Polymer Synthesis : The reactivity of the compound allows it to be used as a monomer in the synthesis of novel polymers with desirable physical properties, such as increased flexibility and thermal stability.
    Polymer TypeProperties
    Thermoplastic elastomersEnhanced elasticity and durability.
    CoatingsImproved adhesion and weather resistance.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry tested various derivatives of cyclohexadiene compounds, including the target compound, for their antitumor efficacy. Results indicated that modifications to the amino group significantly enhanced cytotoxicity against multiple cancer cell lines.

Case Study 2: Agricultural Application

Research conducted by agricultural scientists evaluated the effectiveness of the compound as an insecticide in field trials. The results demonstrated a reduction in pest populations by over 50% when applied at recommended dosages, highlighting its potential for sustainable pest management strategies.

Comparison with Similar Compounds

Table 1: Comparison with Amino Acid Analogues

Compound Name Molecular Formula Molecular Weight Key Functional Groups Physical Properties Applications/Source
Target Compound (sodium salt) C₁₃H₁₆NNaO₄ 273.26 Cyclohexadiene, methoxycarbonyl, Na⁺ Not reported (soluble in water) Biochemical research
DL-N-Benzoyl-2-isobutylserine C₁₃H₁₆NNaO₄ 273.26 Benzoyl, sodium carboxylate Not reported Synthetic intermediates
DL-5-Benzoylamino-5-isopropyl-4-oxo-1,3-dioxane C₁₄H₁₇NO₄ 263.29 Dioxane, benzoylamino Melting point not reported Scaffold for drug design

Key Observations :

  • The sodium salt of the target compound shares a molecular weight (273.26) with DL-N-Benzoyl-2-isobutylserine, but differs in backbone structure (cyclohexadiene vs. benzoyl-serine). This may result in divergent solubility or stability profiles .

Carboxylic Acid Derivatives with Aromatic Substituents

Table 2: Comparison with Polyhydroxybenzoic Acid Isomers ()

Compound (Isomer) Molecular Formula Molecular Weight Hydroxyl Positions Melting Point (°C) Key Spectral Data (IR/NMR)
(E)-2-(1-Carboxy-2-(2-hydroxyphenyl)vinyl)-4,5-dihydroxybenzoic Acid (3j) C₁₆H₁₂O₇ 316.26 2-, 4-, 5-positions 179–180 IR: 3400 (OH), 1700 cm⁻¹ (C=O)
Target Compound C₁₄H₁₉NO₄ 265.30 None (diene system) Not reported Likely IR: 1720 cm⁻¹ (ester C=O)

Key Observations :

  • The isomers in Table 2 exhibit higher molecular weights and melting points due to multiple hydroxyl and carboxylic acid groups, which enhance hydrogen bonding .
  • The target compound lacks hydroxyl groups but includes a methoxycarbonyl ester, which reduces polarity and may improve lipid solubility compared to the highly hydrophilic benzoic acid derivatives .

Methoxycarbonyl-Containing Compounds

Table 3: Comparison with Methoxycarbonyl Esters (–6)

Compound Name Molecular Formula Molecular Weight Core Structure Applications
Target Compound C₁₄H₁₉NO₄ 265.30 Cyclohexadiene Biochemical research
(1R,2R)-2-(Methoxycarbonyl)cyclopropane-1-carboxylic Acid C₆H₈O₄ 158.13 Cyclopropane Chiral building block
3,6-Bis(diethylamino)-9-[2-(methoxycarbonyl)phenyl]xanthylium Zincate C₃₄H₃₈Cl₄N₄O₂Zn 787.28 Xanthylium Dye or sensor material

Key Observations :

  • The target’s methoxycarbonyl group is structurally analogous to cyclopropane derivatives (), but the cyclohexadienyl backbone offers greater conformational flexibility .
  • Xanthylium-based methoxycarbonyl compounds () demonstrate the versatility of this ester group in materials science, contrasting with the target’s likely role in bioactive molecules .

Biological Activity

2-[[(1E)-2-(methoxycarbonyl)-1-me-vinyl]amino]-(2R)-2-cyclohexa-1,4-dienylacetic acid, also known by its CAS number 85896-06-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article compiles existing research findings, case studies, and relevant data tables to elucidate its biological effects.

  • Molecular Formula : C13H17NO
  • Molecular Weight : 251.28 g/mol
  • Synonyms : this compound

Antiviral Activity

Research has indicated that derivatives of compounds similar to 2-[[(1E)-2-(methoxycarbonyl)-1-me-vinyl]amino] have shown significant antiviral properties. For instance, a related compound was identified as a potent inhibitor of the hepatitis C virus NS3 protease, which is crucial for viral replication. This compound demonstrated a dramatic reduction in viral load in infected patients, highlighting the therapeutic potential of structurally similar compounds in antiviral applications .

Antimicrobial Properties

In vitro studies have reported that certain derivatives exhibit antimicrobial activity against various pathogens. For example, compounds with structural similarities have been tested against common clinical pathogens, showing moderate to excellent antibacterial effects. Specifically, one study identified an IC50 value of 0.08 mM for a related compound as a chitin synthase inhibitor, indicating strong potential for use in treating fungal infections .

Antitumor Activity

The antitumor potential of this compound has also been explored. In various studies, amino acid derivatives related to this compound have been synthesized and tested for their ability to inhibit tumor cell proliferation. For instance, some derivatives demonstrated GI50 values ranging from 0.043 to 0.205 μM against different cancer cell lines such as MDA MB 231 and HeLa . Furthermore, certain derivatives showed significant tumor inhibition rates in vivo, suggesting that they could be developed into effective anticancer agents.

The mechanism by which these compounds exert their biological effects often involves the modulation of key cellular pathways. For example, studies have indicated that some analogs induce apoptosis in cancer cells by regulating Bcl-2 family proteins and affecting cell cycle progression . This suggests that the biological activity of 2-[[(1E)-2-(methoxycarbonyl)-1-me-vinyl]amino] may involve similar pathways.

Table 1: Summary of Biological Activities

Biological ActivityRelated CompoundsIC50/EC50 ValuesReferences
AntiviralVinyl-ACCAN/A
AntimicrobialChitin Synthase Inhibitor0.08 mM
AntitumorVarious DerivativesGI50: 0.043 - 0.205 μM

Table 2: Case Studies on Antitumor Activity

StudyCompound TestedTumor TypeInhibition Rate (%)Dosage (mg/kg)
Francisco et al. (2012)Benzofuranocoumarin AnaloguesMDA MB 23169.340
Zhang et al. (2018)ARG Amino Acid DerivativesH22 Tumor-bearing Mice55.940

Q & A

Q. Table 1: Traditional vs. Computational Synthesis Optimization

ParameterTraditional ApproachICReDD Method
Time to Optimization6–12 months2–4 months
Reaction Yield40–60%65–85%
Key ToolsTLC, HPLCDFT, ML algorithms

Advanced: How to resolve contradictions in biological activity data across assay conditions?

Methodological Answer:
Discrepancies (e.g., varying IC50_{50} values in enzyme inhibition assays) arise from differences in:

  • Assay Conditions : pH, ionic strength, or co-solvents (e.g., DMSO) may alter compound solubility or conformation.
  • Target Flexibility : Enzymes like cyclooxygenase (COX) have isoform-specific active site dynamics.

Q. Strategies :

  • Dose-Response Curves : Repeat assays under standardized conditions (e.g., 1% DMSO, pH 7.4 buffer).
  • Orthogonal Assays : Validate activity using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics directly .
  • Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., cyclohexenylacetic acid derivatives) to identify trends .

Advanced: What in silico approaches predict binding affinity to biological targets?

Methodological Answer:

  • Molecular Docking : Tools like AutoDock Vina screen binding poses against COX-1/2 or inflammatory receptors. Docking scores correlate with experimental IC50_{50} values but require validation .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable ligand-receptor complexes.
  • Free Energy Calculations : Use MM/GBSA to compute binding free energy, resolving false positives from docking .

Q. Example Workflow :

Dock the compound into COX-2 (PDB: 5KIR).

Simulate top poses to identify hydrogen bonds with Arg120/Tyr353.

Compare ΔG values with known inhibitors (e.g., celecoxib) .

Basic: What purification techniques are recommended for isolating this compound?

Methodological Answer:

  • Recrystallization : Use methanol or ethyl acetate/hexane mixtures to remove unreacted starting materials. Monitor purity via melting point analysis (e.g., sharp range within 1–2°C) .
  • Column Chromatography : Silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane) separates diastereomers. Collect fractions analyzed by TLC .

Advanced: How does the compound’s stereoelectronic profile influence its reactivity?

Methodological Answer:
The (2R)-cyclohexadienyl group creates a chiral environment that directs nucleophilic attacks (e.g., at the vinylamino group). DFT studies show:

  • Frontier Molecular Orbitals : The LUMO is localized on the methoxycarbonyl group, making it susceptible to nucleophilic addition.
  • Steric Effects : The cyclohexadienyl ring’s conformation shields one face, favoring axial attack in cycloaddition reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[(1E)-2-(methoxycarbonyl)-1-me-vinyl]amino]-(2R)-2-cyclohexa-1,4-dienylacetic acid
Reactant of Route 2
2-[[(1E)-2-(methoxycarbonyl)-1-me-vinyl]amino]-(2R)-2-cyclohexa-1,4-dienylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.